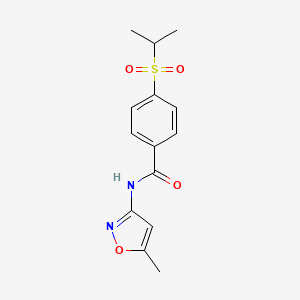![molecular formula C16H12N6O2 B6418399 2-(1,2-benzoxazol-3-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide CAS No. 1203188-16-2](/img/structure/B6418399.png)
2-(1,2-benzoxazol-3-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,2-Benzoxazol-3-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide, hereafter referred to as Compound A, is a novel chemical compound with potential applications in scientific research. Compound A is a heterocyclic compound, a type of organic compound containing a ring of atoms with at least one atom of a different element than the other atoms in the ring. Compound A has a unique structure, with a benzoxazole ring connected to an aliphatic chain with an amide group at the end. This structure gives Compound A a range of properties that make it useful for a variety of scientific research applications.
科学研究应用
Compound A has a range of potential applications in scientific research. It can be used as a reagent in organic synthesis reactions, as a ligand for metal complexes, and as a tool for studying enzyme inhibition. Compound A has also been used as a fluorescent probe in biological assays and imaging applications, as it has a strong fluorescence emission that can be used to detect and quantify the presence of specific molecules.
作用机制
Compound A has several mechanisms of action that make it useful for scientific research applications. As a reagent in organic synthesis reactions, Compound A acts as a catalyst and helps to speed up the reaction. As a ligand for metal complexes, Compound A binds to the metal and facilitates the formation of a stable complex. As a tool for studying enzyme inhibition, Compound A binds to the active site of the enzyme and inhibits its activity. As a fluorescent probe, Compound A binds to a specific molecule and emits a fluorescent signal that can be used to detect and quantify the presence of the molecule.
Biochemical and Physiological Effects
Compound A has a range of biochemical and physiological effects that make it useful for scientific research applications. As a reagent in organic synthesis reactions, Compound A helps to speed up the reaction and can improve the yield of the desired product. As a ligand for metal complexes, Compound A can increase the stability of the complex and can also influence the reactivity of the complex. As a tool for studying enzyme inhibition, Compound A can inhibit the activity of the enzyme and can also affect the binding affinity of the enzyme for its substrate. As a fluorescent probe, Compound A can bind to a specific molecule and emit a fluorescent signal that can be used to detect and quantify the presence of the molecule.
实验室实验的优点和局限性
Compound A has several advantages and limitations for lab experiments. One advantage is that Compound A can be synthesized in a straightforward two-step process, which makes it easy to prepare in the lab. Additionally, Compound A has a wide range of applications in scientific research, which makes it useful for a variety of experiments. One limitation of Compound A is that it is relatively expensive to synthesize, which can limit its use in some experiments. Additionally, Compound A can be toxic if handled improperly, so it is important to take proper safety precautions when working with it.
未来方向
Compound A has a range of potential future directions that could be explored. One potential direction is to investigate the use of Compound A as a drug delivery system. Compound A could be used to deliver drugs to specific target sites in the body, which could be useful for treating a variety of diseases. Additionally, Compound A could be used to develop new fluorescent probes for biological assays and imaging applications. Compound A could also be used to study the structure and function of enzymes, and to develop new inhibitors for enzymes involved in disease pathways. Finally, Compound A could be used to develop new catalysts for organic synthesis reactions, which could help to improve the efficiency and yield of organic synthesis reactions.
合成方法
Compound A can be synthesized using a straightforward two-step process. The first step involves the reaction of 1,2-benzoxazole with 4-chlorobenzoyl chloride in the presence of a base catalyst to produce an intermediate compound. This intermediate compound is then reacted with 4-(1H-1,2,3,4-tetrazol-1-yl)phenylacetamide in the presence of a base catalyst to form Compound A. The reaction is typically carried out in a solvent such as dichloromethane, and yields Compound A in high yields.
属性
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[4-(tetrazol-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O2/c23-16(9-14-13-3-1-2-4-15(13)24-19-14)18-11-5-7-12(8-6-11)22-10-17-20-21-22/h1-8,10H,9H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEUWFICLAIXSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CC(=O)NC3=CC=C(C=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(3-butoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6418324.png)
![9-butyl-5-methyl-3-(4-methylphenyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6418325.png)
![2-{8-[ethyl(phenyl)amino]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid](/img/structure/B6418326.png)
![ethyl 5-[(2,3-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B6418327.png)
![3-(4-ethoxyphenyl)-9-[(4-fluorophenyl)methyl]-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6418342.png)
![9-[(3-chlorophenyl)methyl]-3-(4-ethoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6418348.png)


![3-{[(2-chlorophenyl)methyl]amino}-1-(2-ethoxyphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B6418363.png)
![5-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B6418364.png)
![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-oxo-2H-chromene-3-carboxylate](/img/structure/B6418377.png)
![1-(4-methylphenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B6418382.png)
![7-(2-methoxyethyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6418393.png)
![2-(2-chlorophenyl)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6418401.png)